molecular formula C19H15ClFN3O2 B3013176 2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide CAS No. 1428365-65-4

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

Cat. No.: B3013176
CAS No.: 1428365-65-4
M. Wt: 371.8
InChI Key: RWDYVKFYMVIEGL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group and a pyridazinylphenyl group connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 2-chloro-6-fluorophenyl group.

    Synthesis of the pyridazinylphenyl intermediate: This step involves the preparation of the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group, which is then attached to a phenyl ring.

    Coupling reaction: The final step involves coupling the two intermediates via an acetamide linkage. This is typically achieved through an amide bond formation reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: This includes temperature control, solvent selection, and reaction time optimization to maximize yield and purity.

    Scale-up processes: Utilizing larger reactors and continuous flow systems to produce the compound in bulk quantities.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation products: Hydroxylated derivatives, oxides.

    Reduction products: Amines, reduced acetamide derivatives.

    Substitution products: Compounds with substituted chloro and fluoro groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, and other proteins involved in cellular processes.

    Pathways involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide: shares structural similarities with other acetamide derivatives and pyridazinyl compounds.

    Examples: this compound, this compound.

Uniqueness

    Structural uniqueness: The combination of chloro-fluorophenyl and pyridazinylphenyl groups linked via an acetamide bond is unique to this compound.

    Functional uniqueness: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c1-24-19(26)10-9-17(23-24)12-5-2-3-8-16(12)22-18(25)11-13-14(20)6-4-7-15(13)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYVKFYMVIEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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